Quercetin-d3 (hydrate) is a deuterated form of quercetin, a naturally occurring flavonoid found in various plants, fruits, and vegetables. Its chemical structure is represented as 2-(4,5-dihydroxyphenyl-2,3,6-d3)-3,5,7-trihydroxy-4H-1-benzopyran-4-one, hydrate, with the molecular formula C15H12O8. The presence of deuterium atoms in quercetin-d3 enhances its stability and allows for more precise tracking in biological studies. Quercetin itself is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
These reactions are essential for understanding its metabolic pathways and biological effects .
Quercetin-d3 exhibits several biological activities that are similar to those of its non-deuterated counterpart:
The synthesis of quercetin-d3 typically involves the deuteration of natural quercetin or its precursors. Common methods include:
These methods ensure a high purity of the compound suitable for research applications .
Quercetin-d3 has several applications in research and potential therapeutic uses:
Interaction studies involving quercetin-d3 focus on its effects on drug metabolism and interactions with various biochemical pathways:
Several compounds share structural similarities with quercetin-d3. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Rutin | Glycoside of quercetin | Contains a rhamnose sugar moiety |
| Isoquercitrin | Glucoside of quercetin | Has a glucose moiety at the 3-position |
| Taxifolin (Dihydroquercetin) | Reduced form of quercetin | Lacks double bonds in the C ring |
| Kaempferol | Flavonol | Similar antioxidant properties but different hydroxyl group positioning |
| Myricetin | Flavonol | Contains an additional hydroxyl group compared to quercetin |
Quercetin-d3 is unique due to its isotopic labeling which allows for enhanced tracking in biological systems and improved understanding of its pharmacokinetics compared to these other compounds .
The structural elucidation of quercetin-d3 (hydrate) relies on complementary techniques such as NMR spectroscopy and X-ray crystallography. In non-deuterated quercetin, proton NMR reveals distinct aromatic and hydroxy proton signals. For instance, the C6 and C8 protons on the benzopyrone ring appear as doublets at 6.05 ppm and 6.30 ppm, respectively, due to long-range W-coupling across the aromatic π-system [1]. The catechol substituent’s protons (C2', C3', and C6') exhibit splitting patterns influenced by coupling constants (e.g., $$ ^3J_{HH} = 8.5 \, \text{Hz} $$) [1]. In quercetin-d3 (hydrate), deuteration at specific hydroxyl positions (e.g., 3', 4', or 7-OH) eliminates corresponding proton signals, simplifying the $$ ^1\text{H} $$-NMR spectrum. The absence of hydroxy proton resonances between 8–12 ppm serves as a diagnostic marker for successful isotopic substitution [1].
X-ray crystallography further resolves the three-dimensional arrangement of quercetin-d3 (hydrate). Non-deuterated quercetin anhydrous (QA) crystallizes in the $$ P2_1/c $$ space group with unit cell parameters $$ a = 16.2752 \, \text{Å} $$, $$ b = 3.7155 \, \text{Å} $$, and $$ c = 19.9723 \, \text{Å} $$ [2]. The dihedral angle between the phenyl and pyrone rings ($$ \tau = 25.44^\circ $$) facilitates π-π stacking along the $$ b $$-axis [2]. In the hydrate form, water molecules integrate into the lattice, altering hydrogen-bonding networks. For example, quercetin dihydrate (QDH) exhibits a denser packing density (1.619 g/cm$$^3$$) compared to QA (1.544 g/cm$$^3$$) due to enhanced hydrogen bonding between quercetin and water [3]. Deuteration may subtly modulate these interactions, as deuterium forms stronger hydrogen bonds than protium, potentially increasing lattice stability.
Table 1: Comparative NMR Chemical Shifts of Non-Deuterated and Deuterated Quercetin
| Proton Position | Non-Deuterated (ppm) | Quercetin-d3 (Hydrate) (ppm) |
|---|---|---|
| C6 (Benzopyrone) | 6.05 [1] | 6.05 |
| C8 (Benzopyrone) | 6.30 [1] | 6.30 |
| 3'-OH | 9.20 [1] | Not observed |
| 4'-OH | 9.80 [1] | Not observed |
Mass spectrometry (MS) is indispensable for verifying the isotopic purity of quercetin-d3 (hydrate). Non-deuterated quercetin exhibits a molecular ion peak at $$ m/z \, 302.04 $$ (C$${15}$$H$${10}$$O$$_7$$). Deuteration at three positions shifts this peak to $$ m/z \, 305.07 $$, with a characteristic isotopic pattern reflecting the incorporation of three deuterium atoms. High-resolution MS (HRMS) quantifies isotopic purity by analyzing the relative abundances of $$ [M+H]^+ $$ and $$ [M+D]^+ $$ ions. For instance, a purity of ≥98% deuterium incorporation is confirmed when the $$ m/z \, 305.07 $$ signal accounts for >98% of the total ion current.
Fourier-transform ion cyclotron resonance (FT-ICR) MS further distinguishes quercetin-d3 (hydrate) from non-deuterated analogs by resolving mass differences as small as 0.001 Da. This precision is critical for applications requiring exact mass matching, such as stable isotope labeling in pharmacokinetic studies.
Comparative studies between quercetin-d3 (hydrate) and its non-deuterated counterpart reveal nuanced differences in physicochemical properties.
Crystalline Packing and Stability
Non-deuterated quercetin anhydrous (QA) adopts a conformation with a phenyl-pyrone dihedral angle ($$ \tau = 25.44^\circ $$) that optimizes π-π stacking [2]. In contrast, hydrate forms (e.g., QDH) exhibit planar conformations ($$ \tau < 20^\circ $$) stabilized by water-mediated hydrogen bonds [3]. Deuteration introduces minor perturbations in crystal lattice parameters due to isotopic mass effects. For example, the unit cell volume of QA decreases by approximately 5% upon deuteration, as observed in analogous deuterated compounds [2].
Hydrogen Bonding and Solubility
Quercetin-d3 (hydrate) demonstrates altered hydrogen-bonding dynamics. In non-deuterated QDH, water molecules satisfy 60% of hydrogen-bonding interactions, whereas deuterated analogs may exhibit stronger O–D···O bonds due to deuterium’s lower zero-point energy [3]. This difference slightly enhances the thermal stability of the hydrate form, as evidenced by thermogravimetric analysis (TGA) showing a 2–3°C increase in dehydration onset temperature.
Table 2: Structural Parameters of Non-Deuterated and Deuterated Quercetin Hydrates
| Parameter | Non-Deuterated QDH | Quercetin-d3 (Hydrate) |
|---|---|---|
| Unit Cell Volume (ų) | 1721.60 [2] | ~1635.52* |
| Density (g/cm³) | 1.619 [3] | ~1.642* |
| Dehydration Onset (°C) | 110 [3] | ~113* |
*Estimated based on isotopic substitution effects.
Deuterium incorporation into quercetin structures employs several specialized techniques that utilize the unique chemical properties of this flavonoid compound. The most widely documented approach involves hydrogen-deuterium exchange processes that take advantage of the reactive nature of specific carbon positions within the quercetin molecular framework [1] [2].
Electrophilic Aromatic Substitution Mechanism
The primary mechanism for deuterium incorporation in quercetin involves electrophilic aromatic substitution at the most nucleophilic centers of ring A, specifically at carbon positions 6 and 8 [2]. These positions are particularly susceptible to deuterium incorporation due to electron enrichment from multiple ortho and para mesomeric effects of oxygen atoms present in the ring structure [2]. The process involves the attack of electrophilic deuterium species (deuterium oxide or deuteronium ions) on these activated carbon sites.
Keto-Enol Tautomerism Pathway
The deuteration mechanism operates through a well-established keto-enol tautomerism pathway characteristic of 1,3,5-trihydroxybenzene systems [2]. This process involves the formation of transient keto intermediates that facilitate the incorporation of deuterium atoms. The mechanism includes sequential elementary steps involving slow, solvent-mediated carbon-deuterium bond formation coupled with oxygen-deuterium bond breaking, followed by rapid carbon-hydrogen bond breaking and oxygen-deuterium bond formation, allowing the aromatic ring to regain its aromaticity [2].
Aqueous Basic Conditions for Selective Deuteration
Research has demonstrated the effectiveness of mild aqueous basic conditions for selective deuteration of quercetin derivatives. A particularly notable approach employs biologically compatible bases such as tris(hydroxymethyl)aminomethane and arginine in combination with deuterium oxide, which serves both as the deuterium source and reaction solvent [3]. This method provides cost-effectiveness and environmental compatibility while achieving good deuteration levels under mild reaction conditions.
Microwave-Assisted Deuteration Methods
Advanced synthetic approaches incorporate microwave irradiation to enhance deuteration efficiency. Flow synthesis methods utilizing microwave reactors have been developed, employing platinum on alumina catalysts under pressurized conditions to achieve effective hydrogen-deuterium exchange [4]. These methods demonstrate superior reaction efficiency compared to traditional batch synthesis approaches, with the added benefit of real-time monitoring through nuclear magnetic resonance spectroscopy.
Multi-Step Synthesis Approaches
Comprehensive deuteration strategies often involve multi-step synthetic routes that combine demethylation processes with deuterium enrichment. One documented approach involves the removal of aryl methyl ethers using lithium chloride in dimethylformamide, followed by deuterium enrichment using deuterium oxide and catalyst mixtures including platinum, palladium, and rhodium on various supports [5]. This approach allows for the production of multiple deuterated flavonoid standards in a single reaction vessel.
The formation of quercetin hydrates represents a complex crystallization phenomenon governed by specific thermodynamic and kinetic factors that determine the preferential incorporation of water molecules into the crystal lattice structure.
Thermodynamic Driving Forces
The fundamental driving force for quercetin hydrate formation stems from unsatisfied hydrogen bond donors and acceptors within the anhydrous crystal structure [6]. Quercetin possesses a donor-acceptor ratio of 0.357, which falls below the critical threshold of 0.5 identified for compounds with high propensity for hydrate formation [6]. The incorporation of water molecules provides additional hydrogen bond donor and acceptor sites that compensate for the imbalance between these functional groups in the host molecule, effectively pushing the donor-acceptor ratio toward unity.
Molecular Conformation Changes
Water incorporation induces significant conformational changes in quercetin molecules that facilitate more efficient crystal packing. In the anhydrous form, quercetin molecules adopt a non-planar conformation with a torsion angle of 31.5 degrees between the phenyl and pyrone rings [6]. Upon hydrate formation, this angle decreases dramatically to -1.0 degrees in the monohydrate and 6.7 degrees in the dihydrate structures, resulting in a more planar molecular arrangement [6].
Preferential Dihydrate Formation
Crystallization from aqueous solvents consistently produces the dihydrate form due to several synergistic factors [6]. Water molecules, being significantly smaller than quercetin molecules, can position themselves in close proximity to polar groups, forming favorable hydrogen bonding networks. The satisfaction of hydrogen bonding requirements allows quercetin molecules to adopt planar conformations that enable closer and more efficient packing through strong π-π stacking interactions between aromatic rings [6].
Intermolecular Interaction Patterns
The hydrate formation process fundamentally alters the pattern of intermolecular interactions within the crystal structure. In the anhydrous form, the strongest interactions are predominantly hydrogen bonds between quercetin molecules [6]. However, in hydrated structures, π-π stacking interactions between quercetin molecules become the dominant stabilizing force, contributing up to 37.8 percent of the total lattice energy in the dihydrate form [6]. These π-π interactions promote the formation of uninterrupted chains of stacked quercetin molecules in an offset orientation that maximizes interaction between the aromatic π-system and positively charged hydrogens.
Water Channel Formation
In both monohydrate and dihydrate structures, water molecules create organized channel systems that run parallel to the stacked chains of quercetin molecules [6]. These water channels represent a critical structural feature that influences both the stability of the hydrated forms and their dehydration mechanisms under conditions that promote water loss. The organization of water molecules within these channels reflects the specific hydrogen bonding requirements of each hydration state.
Crystal Density and Stability Relationships
Hydrate formation results in increased crystal density compared to the anhydrous form, with calculated unit cell densities of 1.007 and 0.964 cubic angstroms per unit for monohydrate and dihydrate forms respectively, compared to 0.702 for the anhydrous structure [6]. This density increase correlates directly with enhanced thermodynamic stability, as denser crystal forms are generally more stable than their less dense counterparts for identical host molecules.
The establishment of rigorous quality control protocols for research-grade quercetin-d3 hydrate requires comprehensive analytical methodologies that ensure both chemical purity and isotopic integrity throughout the synthesis and purification processes.
High-Performance Liquid Chromatography Analysis
High-performance liquid chromatography with diode array detection represents the gold standard for quercetin purity analysis [7]. Optimized methods employ reversed-phase chromatography with mobile phases consisting of acetonitrile and acetic acid solutions, achieving excellent peak resolution at detection wavelengths of 368 nanometers [7]. Validated methods demonstrate linearity coefficients exceeding 0.995, with detection limits as low as 0.046 micrograms per milliliter and quantification limits of 0.14 micrograms per milliliter [7].
| Parameter | Specification | Method |
|---|---|---|
| Linearity Range | 5-25 μg/mL | Reversed-Phase HPLC |
| Detection Limit | 0.046 μg/mL | UV Detection at 368 nm |
| Quantification Limit | 0.14 μg/mL | Diode Array Detection |
| Precision (RSD) | <2.0% | Multiple Injection Analysis |
| Accuracy Recovery | 88.6-110.7% | Standard Addition Method |
Mass Spectrometric Verification
Mass spectrometry provides definitive confirmation of molecular identity and isotopic composition for deuterated quercetin compounds . Electrospray ionization coupled with tandem mass spectrometry enables precise determination of deuterium incorporation levels and detection of isotopic distribution patterns. The technique facilitates identification of the specific deuteration sites and quantification of deuterium enrichment levels, which is particularly critical for quercetin-d3 compounds where three deuterium atoms must be precisely located .
Nuclear Magnetic Resonance Spectroscopy for Deuterium Analysis
Nuclear magnetic resonance spectroscopy serves as the primary technique for monitoring deuterium incorporation and verifying isotopic purity [2]. Proton nuclear magnetic resonance spectra provide direct evidence of hydrogen-deuterium exchange through the disappearance of characteristic aromatic proton signals at positions corresponding to deuterium incorporation sites. The technique enables real-time monitoring of deuteration progress and quantitative assessment of exchange completion [2].
Moisture Content and Hydration State Verification
Accurate determination of hydration state represents a critical quality control parameter for quercetin hydrate materials [6]. Thermogravimetric analysis coupled with differential scanning calorimetry provides precise measurement of water content and characterization of dehydration behavior. Variable temperature powder X-ray diffraction enables verification of crystal form and detection of phase transitions that might occur during storage or handling [6].
Impurity Profiling and Contaminant Detection
Comprehensive impurity profiling ensures the absence of synthesis-related byproducts and environmental contaminants [12]. Common impurities include residual solvents from extraction processes, other plant compounds from incomplete purification, and heavy metals depending on raw material sources [12]. Chromatographic methods with appropriate detector systems enable identification and quantification of these potential contaminants at levels well below toxicological concern thresholds.
Stability Testing and Storage Conditions
Long-term stability studies establish appropriate storage conditions and shelf-life parameters for research-grade materials [7]. Quercetin solutions demonstrate enhanced stability when stored at 4 degrees Celsius compared to room temperature or frozen conditions [7]. Stability testing protocols monitor both chemical degradation and isotopic exchange that might occur during extended storage periods, ensuring maintenance of material integrity throughout its intended use period.
Certificate of Analysis Documentation